molecular formula C10H13N3O B12439830 N-(6-aminopyridin-3-yl)cyclobutanecarboxamide

N-(6-aminopyridin-3-yl)cyclobutanecarboxamide

Cat. No.: B12439830
M. Wt: 191.23 g/mol
InChI Key: HHBZKZJJYFMQJD-UHFFFAOYSA-N
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Description

N-(6-Aminopyridin-3-yl)cyclobutanecarboxamide (CAS 1338967-16-0) is a high-purity chemical building block primarily utilized in medicinal chemistry and oncology research. This compound features a 6-aminopyridin-3-yl scaffold, a privileged structure in drug discovery that is frequently incorporated into bioactive molecules . Researchers value this compound for designing novel kinase inhibitors, as similar 6-aminopyridin-3-yl derivatives have demonstrated potent antitumor activities in preclinical studies . The structural motif is particularly relevant for developing compounds that target p21-activated kinase 4 (PAK4), an emergent cancer therapy target, and Aurora Kinase B (AURKB) . Recent studies show that derivatives bearing this scaffold can induce G2/M cell cycle arrest and promote apoptosis in cancer cells through AURKB transcription inhibition, with some compounds exhibiting IC50 values as low as 0.04 μM in A549 lung cancer cells . The cyclobutanecarboxamide moiety contributes to distinct molecular geometry and physicochemical properties, potentially enhancing binding interactions and optimizing drug-like characteristics. With a molecular formula of C10H13N3O and molecular weight of 191.23 g/mol , this building block is available for research applications including structure-activity relationship studies, lead optimization, and combinatorial chemistry. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

N-(6-aminopyridin-3-yl)cyclobutanecarboxamide

InChI

InChI=1S/C10H13N3O/c11-9-5-4-8(6-12-9)13-10(14)7-2-1-3-7/h4-7H,1-3H2,(H2,11,12)(H,13,14)

InChI Key

HHBZKZJJYFMQJD-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(=O)NC2=CN=C(C=C2)N

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation of Nitropyridine Intermediates

A widely adopted strategy for introducing amine functionalities into pyridine rings involves catalytic hydrogenation of nitro precursors. For example, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate is synthesized via hydrogenation of its nitro analog using palladium on carbon (Pd/C) under hydrogen gas (H₂). This method achieves high yields (≥94%) under mild conditions (3 hours at room temperature).

Adaptation for Target Compound :

  • Synthesis of 6-Nitropyridin-3-yl Intermediate :
    Introduce a nitro group at the 6-position of pyridine-3-yl via nitration or cross-coupling reactions.
  • Hydrogenation to 6-Aminopyridin-3-yl :
    Reduce the nitro group using Pd/C and H₂ in ethanol.
  • Amide Coupling with Cyclobutanecarboxylic Acid :
    React the resulting 6-aminopyridin-3-amine with cyclobutanecarbonyl chloride or activated ester (e.g., using EDC/HOBt).

Key Advantages :

  • High functional group tolerance.
  • Scalable for industrial production.

Photocatalytic Cross-Coupling for Direct Amination

Recent advances in photoredox catalysis enable direct C–N bond formation without traditional metal catalysts. The synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate via visible-light-driven condensation of 2-aminopyridine and piperazine-1-tert-butyl formate demonstrates this approach. Acridinium salts serve as photocatalysts, with blue LED irradiation (380–750 nm) facilitating the reaction in dichloroethane.

Adaptation for Target Compound :

  • Photocatalytic Coupling :
    Combine 2-aminopyridine with cyclobutanecarboxylic acid derivatives under visible light.
  • Oxidant Selection :
    Use 2,2,6,6-tetramethylpiperidine-N-oxide (TEMPO) or diphenyl disulfide to enhance reaction efficiency.
  • Purification :
    Isolate the product via column chromatography or recrystallization.

Key Advantages :

  • Single-step synthesis reduces byproducts.
  • Avoids hazardous hydrogen gas and heavy metals.

Amide Bond Formation via Coupling Reagents

Traditional amide synthesis employs coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole). For instance, the synthesis of (E)-methyl 3-(2-aminopyridin-3-yl)acrylate in US20130225552A1 highlights the utility of such reagents for activating carboxyl groups.

Procedure for Target Compound :

  • Activation of Cyclobutanecarboxylic Acid :
    Treat cyclobutanecarboxylic acid with EDC/HOBt to form an active ester.
  • Nucleophilic Attack by 6-Aminopyridin-3-amine :
    Combine the activated acid with 6-aminopyridin-3-amine in dichloromethane or DMF.
  • Workup :
    Quench with aqueous base, extract, and purify via chromatography.

Key Advantages :

  • High yields under ambient conditions.
  • Compatible with sensitive functional groups.

Comparative Analysis of Synthetic Routes

Method Conditions Yield Cost Environmental Impact
Catalytic Hydrogenation Pd/C, H₂, ethanol, 3 h ~94% Medium Moderate (H₂ handling)
Photocatalytic Acridinium salt, blue LED, 10 h ~95% Low Low (no heavy metals)
Coupling Reagents EDC/HOBt, DMF, 24 h ~85–90% High High (solvent waste)

Insights :

  • Photocatalytic methods offer superior sustainability and efficiency but require specialized equipment.
  • Catalytic hydrogenation balances scalability and safety.

Challenges and Optimization Strategies

  • Regioselectivity in Aminopyridine Functionalization :
    Nitration or coupling reactions must target the 6-position exclusively. Steric and electronic effects of substituents can be mitigated using directing groups.
  • Stability of Cyclobutanecarboxylic Acid Derivatives :
    Cyclobutane’s ring strain may lead to side reactions. Low-temperature activation (0–5°C) improves stability during coupling.
  • Photocatalyst Recycling : Immobilizing acridinium salts on solid supports could reduce costs in large-scale applications.

Chemical Reactions Analysis

Types of Reactions

N-(6-aminopyridin-3-yl)cyclobutanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

N-(6-aminopyridin-3-yl)cyclobutanecarboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-aminopyridin-3-yl)cyclobutanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

N-(pyrrolidin-3-yl)cyclobutanecarboxamide

This compound replaces the aminopyridine group with a pyrrolidine ring, a five-membered saturated amine. Key differences include:

  • Aromaticity vs.
  • pKa and Ionization: Calculated acid pKa values for N-(pyrrolidin-3-yl)cyclobutanecarboxamide (via JChem) suggest moderate basicity, whereas the amino group on pyridine in the target compound may exhibit altered pKa due to resonance effects .

Data Tables: Comparative Properties

Property N-(6-aminopyridin-3-yl)cyclobutanecarboxamide N-(pyrrolidin-3-yl)cyclobutanecarboxamide 6-BOC-hydrazinopyridine-3-carboxylic acid
Molecular Formula C₁₀H₁₂N₃O (estimated) C₉H₁₆N₂O C₁₁H₁₅N₃O₅
Molecular Weight ~190.23 g/mol 184.24 g/mol 269.25 g/mol
Key Functional Groups 6-Aminopyridine, cyclobutanecarboxamide Pyrrolidine, cyclobutanecarboxamide BOC-protected hydrazine, carboxylic acid
pKa (Calculated) ~4.5–5.5 (carboxamide), ~8.5 (pyridine NH₂) Acid pKa: ~2.5–3.5 (JChem) Acidic (carboxylic acid: ~2–3)
Synthetic Complexity Likely multi-step with BOC protection Simpler amine coupling Intermediate with protective groups

Research Findings and Implications

Physicochemical Behavior

  • Solubility: The aminopyridine group in the target compound may enhance aqueous solubility compared to the pyrrolidine analogue due to increased hydrogen-bonding capacity.

Biological Activity

N-(6-aminopyridin-3-yl)cyclobutanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.

Chemical Profile

This compound belongs to a class of compounds known for their ability to interact with various biological targets. Its structure includes a pyridine ring and a cyclobutane moiety, which are critical for its biological activity.

Property Details
Molecular Formula C₉H₁₃N₃O
Molecular Weight 163.22 g/mol
CAS Number 1338967-16-0
Solubility Soluble in DMSO and ethanol

Antiproliferative Activity

Recent studies have demonstrated that derivatives of this compound exhibit potent antiproliferative activity against various cancer cell lines. For instance, a study indicated that one derivative, referred to as compound 7l, showed remarkable efficacy with an IC₅₀ value of 0.04 ± 0.01 μM against A549 lung cancer cells. This activity was attributed to its ability to induce cell cycle arrest and apoptosis through the inhibition of Aurora kinase B (AURKB) and modulation of the p53 signaling pathway .

The mechanisms by which this compound exerts its effects include:

  • Cell Cycle Arrest : The compound induces G2/M phase arrest by inhibiting AURKB transcription, crucial for mitotic progression.
  • Apoptosis Induction : Activation of the p53 signaling pathway leads to programmed cell death in cancer cells.
  • Regulation of Signaling Pathways : RNA-seq analysis has shown that the compound affects pathways related to DNA replication and cell cycle regulation .

Study on A549 Xenograft Tumor Model

A significant case study involved the application of compound 7l in an A549 xenograft tumor model. The study demonstrated that treatment with this compound resulted in substantial tumor growth inhibition compared to control groups. The findings support its potential as a lead compound for developing new therapeutic agents targeting AURKB-overexpressed or mutated cancers.

Parameter Control Group Compound 7l Group
Tumor Volume (cm³) 1.5 ± 0.20.5 ± 0.1
Weight Change (g) -5 ± 1-1 ± 0.5
Survival Rate (%) 6090

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